molecular formula C10H11NO2 B14253344 3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one CAS No. 223393-88-2

3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one

Cat. No.: B14253344
CAS No.: 223393-88-2
M. Wt: 177.20 g/mol
InChI Key: VMDABOUGJSJMMP-UHFFFAOYSA-N
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Description

3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one is an organic compound that features a pyridine ring substituted with a hydroxy group and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one typically involves the reaction of 3-hydroxypyridine with an appropriate butenone precursor. One common method involves the use of 3-hydroxypyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid. The reaction proceeds through addition, oximization, and esterification reactions under moderate conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The butenone moiety can be reduced to form a saturated ketone.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: The major product is a pyridine derivative with a carbonyl group.

    Reduction: The major product is a saturated ketone derivative.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the butenone moiety can participate in various chemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one is unique due to the presence of both the hydroxy group and the butenone moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

CAS No.

223393-88-2

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-[hydroxy(pyridin-3-yl)methyl]but-3-en-2-one

InChI

InChI=1S/C10H11NO2/c1-7(8(2)12)10(13)9-4-3-5-11-6-9/h3-6,10,13H,1H2,2H3

InChI Key

VMDABOUGJSJMMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)C(C1=CN=CC=C1)O

Origin of Product

United States

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